4-Fluoro-6-(trifluoromethyl)pyridin-3-ol
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Overview
Description
4-Fluoro-6-(trifluoromethyl)pyridin-3-ol is a fluorinated pyridine derivative with the molecular formula C6H3F4NO This compound is characterized by the presence of both fluorine and hydroxyl groups attached to a pyridine ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-6-(trifluoromethyl)pyridin-3-ol typically involves the introduction of fluorine atoms into the pyridine ring through nucleophilic substitution reactions. One common method is the reaction of 4-chloro-6-(trifluoromethyl)pyridin-3-ol with a fluorinating agent such as potassium fluoride (KF) in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the chlorine atom with a fluorine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-6-(trifluoromethyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the fluorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium azide (NaN3) or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-fluoro-6-(trifluoromethyl)pyridin-3-one.
Reduction: Formation of 4-fluoro-6-(trifluoromethyl)pyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
4-Fluoro-6-(trifluoromethyl)pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals, such as herbicides and fungicides, due to its stability and bioactivity.
Mechanism of Action
The mechanism of action of 4-Fluoro-6-(trifluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to interact with biological molecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(trifluoromethyl)pyridin-3-ol
- 4-Bromo-6-(trifluoromethyl)pyridin-3-ol
- 4-Fluoro-2-(trifluoromethyl)pyridin-3-ol
Uniqueness
4-Fluoro-6-(trifluoromethyl)pyridin-3-ol is unique due to the specific positioning of the fluorine and hydroxyl groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other similar compounds. The presence of multiple fluorine atoms also enhances its lipophilicity and bioavailability, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C6H3F4NO |
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Molecular Weight |
181.09 g/mol |
IUPAC Name |
4-fluoro-6-(trifluoromethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H3F4NO/c7-3-1-5(6(8,9)10)11-2-4(3)12/h1-2,12H |
InChI Key |
DEFWWNWNFKZBKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)O)F |
Origin of Product |
United States |
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